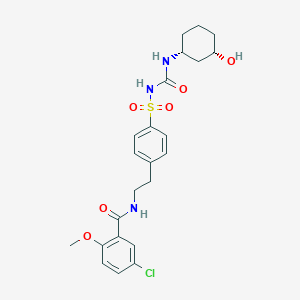

3-cis-Hydroxyglibenclamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 3-cis-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-cis-Hydroxyglibenclamide, a principal and pharmacologically active metabolite of the second-generation sulfonylurea, glibenclamide (glyburide). This document details the metabolic pathway of glibenclamide, focusing on the formation of its hydroxylated metabolites. It presents in-depth experimental protocols for the isolation and purification of this compound from biological matrices, along with a summary of its key physicochemical and pharmacological properties. Furthermore, this guide illustrates the established signaling pathway of glibenclamide and its metabolites and outlines a typical experimental workflow for the isolation and analysis of this compound.

Introduction: The Significance of Glibenclamide Metabolism

Glibenclamide, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus, undergoes extensive hepatic metabolism.[1] Its clinical efficacy and safety profile are influenced by the biotransformation into various metabolites. Among these, the hydroxylated derivatives are of particular interest due to their own intrinsic pharmacological activity. Two of the major metabolites are 4-trans-hydroxyglibenclamide (M1) and this compound (M2b).[2] This guide focuses on this compound, a metabolite that retains significant hypoglycemic effects.[2][3] Understanding the discovery and isolation of this metabolite is crucial for a complete comprehension of glibenclamide's mechanism of action, pharmacokinetics, and for the development of advanced analytical methods in drug metabolism studies.

Discovery and Initial Identification

While extensive characterization of this compound was carried out in the 1990s by researchers such as T. Rydberg and colleagues, its initial discovery traces back to earlier studies on glibenclamide's metabolic fate. Foundational work in the 1980s, including that of Heptner et al. (1984), laid the groundwork for identifying the metabolic products of glibenclamide in biological fluids.[4] These early investigations were pivotal in establishing that glibenclamide is not excreted unchanged but is converted into more polar, hydroxylated compounds to facilitate elimination. The identification of this compound as a specific stereoisomer was made possible through the advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Physicochemical and Pharmacological Properties

This compound is a significant metabolite, and its properties are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | 5-chloro-N-[2-[4-[[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | [5] |

| Synonyms | cis-3-Hydroxyglyburide, 3-cis-Hydroxycyclohexyl glyburide | [4] |

| CAS Number | 23074-02-4 | [4] |

| Molecular Formula | C23H28ClN3O6S | [4] |

| Molecular Weight | 510.00 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 191-193°C | [4] |

| Solubility | Slightly soluble in DMSO and methanol | [4] |

| Pharmacological Data | Value | Reference |

| Hypoglycemic Activity | Approximately 50% of the parent compound (glibenclamide) | [3] |

| Mechanism of Action | Stimulates insulin secretion from pancreatic β-cells | [2][3] |

Metabolic Pathway and Signaling

Glibenclamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[2] The metabolic process involves the hydroxylation of the cyclohexyl ring of the glibenclamide molecule, leading to the formation of this compound and other hydroxylated metabolites.

The mechanism of action of glibenclamide and its active metabolites, including this compound, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from biological matrices such as plasma and urine typically involve sample preparation, chromatographic separation, and detection.

Sample Preparation

Objective: To extract this compound from the biological matrix and remove interfering substances.

A. Protein Precipitation (for Plasma/Serum Samples)

-

To 400 µL of plasma or serum, add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid.[6]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

B. Liquid-Liquid Extraction (for Urine Samples)

-

To 400 µL of urine, add an internal standard solution and vortex for 1 minute.[6]

-

Add 1.0 mL of ethyl acetate and shake vigorously for 3 minutes.[6]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]

-

Collect the organic layer. Repeat the extraction process.

-

Combine the organic extracts and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

Chromatographic Separation

Objective: To separate this compound from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 3:2 (v/v) is often effective.[7]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at approximately 230 nm.

Detection and Quantification

Objective: To detect and quantify the amount of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure accurate quantification.

The following diagram illustrates a typical workflow for the isolation and analysis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis and activity of this compound.

| Parameter | Method | Value | Reference |

| Purity (Commercially available standard) | HPLC | ≥97% | [4] |

| Extraction Recovery from Plasma | Protein Precipitation | 87% - 99% | [6] |

| Extraction Recovery from Urine | Liquid-Liquid Extraction | 85% - 95% | [6] |

| Lower Limit of Quantitation (LLOQ) in Plasma | LC-MS/MS | 0.100–0.113 ng/mL | [6] |

| Lower Limit of Quantitation (LLOQ) in Urine | LC-MS/MS | 0.984–1.02 ng/mL | [6] |

| Blood Glucose Reduction (vs. placebo, AUC 0-5h) | In vivo (human) | 12.5 ± 2.3% | [2] |

Conclusion

This compound is a well-established, pharmacologically active metabolite of glibenclamide. Its discovery and the development of robust isolation and analytical methods have been critical in understanding the overall clinical pharmacology of its parent drug. The detailed protocols and data presented in this guide offer a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry. The continued investigation of such metabolites is essential for optimizing drug therapy and ensuring patient safety. chemistry. The continued investigation of such metabolites is essential for optimizing drug therapy and ensuring patient safety.

References

- 1. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 2. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]

- 5. PubChemLite - this compound (C23H28ClN3O6S) [pubchemlite.lcsb.uni.lu]

- 6. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

Synthesis and Characterization of 3-cis-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cis-Hydroxyglibenclamide, an active metabolite of the anti-diabetic drug glibenclamide. This document details a plausible synthetic route, experimental protocols for characterization, and relevant biological context.

Introduction

This compound, also known as cis-3-Hydroxyglyburide, is a significant metabolite of glibenclamide, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus.[1] It exhibits hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of glibenclamide and for the development of related therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23074-02-4 | [2][3] |

| Molecular Formula | C23H28ClN3O6S | [2][3] |

| Molecular Weight | 510.00 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 191-193°C | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| Purity (Commercial Standard) | ≥97% (HPLC) | [2] |

Synthesis of this compound

A plausible synthetic route for this compound is proposed, starting from commercially available materials. The key challenge in the synthesis is the stereoselective introduction of the cis-hydroxyl group on the cyclohexyl ring.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process involving the preparation of a key intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, followed by its coupling with a protected cis-3-hydroxycyclohexyl isocyanate or a related precursor.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol for Synthesis (Hypothetical)

Step 1: Synthesis of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

This intermediate is synthesized by reacting 4-(2-aminoethyl)benzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in an inert solvent such as dichloromethane in the presence of a base like triethylamine.

Step 2: Synthesis of a cis-3-hydroxycyclohexyl precursor

A protected form of cis-3-hydroxycyclohexylamine is required. This can be achieved through stereoselective reduction of a corresponding cyclohexanone derivative followed by conversion to an isocyanate or another reactive intermediate.

Step 3: Coupling Reaction

The benzenesulfonamide intermediate from Step 1 is reacted with the cis-3-hydroxycyclohexyl precursor from Step 2. The reaction conditions would typically involve an aprotic solvent and might require a catalyst depending on the nature of the precursor.

Step 4: Deprotection (if necessary)

If protecting groups were used for the hydroxyl or amine functionalities, they are removed in this step using appropriate deprotection strategies.

Step 5: Purification

The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Assessment:

-

System: Analytical HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Expected Result: A single major peak with a purity of ≥97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Structural Elucidation:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

Expected ¹H and ¹³C NMR Data (Hypothetical Chemical Shifts):

Table 2: Expected NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 110 - 160 |

| Methoxy Protons | ~3.9 | ~56 |

| Ethyl Bridge Protons | 2.8 - 3.5 | 35 - 45 |

| Cyclohexyl Protons | 1.0 - 3.8 | 20 - 70 |

| Hydroxyl Proton | ~4.5 | - |

Mass Spectrometry (MS)

Protocol for Molecular Weight Confirmation:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive and negative modes.

-

Expected Result: The exact mass of the protonated molecule [M+H]⁺ and other adducts should be observed, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 510.1460 |

| [M+Na]⁺ | 532.1279 |

| [M-H]⁻ | 508.1314 |

Infrared (IR) Spectroscopy

Protocol for Functional Group Identification:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: KBr pellet or ATR.

-

Expected Result: Characteristic absorption bands for N-H, O-H, C=O, S=O, and aromatic C-H bonds.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3500-3200 |

| N-H Stretch (amide, sulfonamide) | 3400-3200 |

| C=O Stretch (amide) | 1680-1630 |

| S=O Stretch (sulfonamide) | 1350-1300 and 1170-1150 |

| C-O Stretch (methoxy) | 1250-1000 |

Biological Activity and Signaling Pathway

This compound acts as a hypoglycemic agent by stimulating insulin release from pancreatic β-cells. This action is mediated through the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.

Signaling Pathway for Insulin Secretion

Caption: Simplified signaling pathway of insulin secretion induced by this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic strategy and detailed characterization protocols offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism. Further experimental validation of the proposed synthetic route is warranted to establish a robust and efficient method for obtaining this important metabolite for research purposes.

References

An In-depth Technical Guide to the Biochemical Properties of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 3-cis-Hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug, glibenclamide. This document synthesizes available data on its mechanism of action, metabolism, and pharmacokinetic profile, and provides detailed experimental protocols for its analysis and characterization.

Introduction

This compound, also known as the M2 metabolite of glibenclamide, is a pharmacologically active compound formed in the liver following the administration of glibenclamide.[1] It contributes to the overall hypoglycemic effect of the parent drug, exhibiting approximately 50% of its activity.[2] Understanding the distinct biochemical and pharmacological properties of this metabolite is crucial for a complete comprehension of glibenclamide's therapeutic action and for the development of new and improved sulfonylurea drugs.

Physicochemical and Biochemical Properties

This compound is a hydroxylated derivative of glibenclamide, with the hydroxyl group introduced at the 3-cis position of the cyclohexyl ring.[3] Its formation is primarily catalyzed by cytochrome P450 enzymes in the liver.[1]

| Property | Value | Reference |

| CAS Number | 23074-02-4 | [4] |

| Molecular Formula | C23H28ClN3O6S | [4] |

| Molecular Weight | 510.00 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| Storage | Stable for at least 2 years at -20°C | [2] |

Metabolism:

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[5][6] This metabolic process results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1]

Mechanism of Action

The hypoglycemic effect of this compound is attributed to its ability to stimulate insulin secretion from pancreatic β-cells.[2] While direct binding studies on this specific metabolite are limited, its mechanism of action is inferred to be identical to that of its parent compound, glibenclamide.

Glibenclamide exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[7] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

Pharmacokinetic Data

Comparative pharmacokinetic studies have been conducted to evaluate the profiles of glibenclamide and its active metabolites. The following table summarizes key parameters from a study involving patients with normal and impaired renal function.

| Parameter | Glibenclamide | 4-trans-Hydroxyglibenclamide (M1) | This compound (M2) | Reference |

| Cmax (ng/mL) | ||||

| Normal Renal Function | 75-140 | 16-57 | <5-18 | [8] |

| Impaired Renal Function | Lower than NRF | 24-85 | 7-22 | [8] |

| CEss50 (ng/mL) * | 108 | 23 | 37 |

*CEss50: Steady-state serum concentration producing 50% of the maximal hypoglycemic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the simultaneous determination of glibenclamide and its metabolites in biological matrices.

Methodology:

-

Sample Preparation (Plasma/Serum):

-

To 1 mL of plasma/serum, add an internal standard (e.g., glipizide).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a suitable ratio (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 230 nm.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

-

Radioligand Binding Assay for SUR1 Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound for the SUR1 receptor.

Methodology:

-

Membrane Preparation:

-

Isolate pancreatic islets or use a cell line expressing SUR1 (e.g., COS-1 cells).

-

Homogenize the cells in a suitable buffer and centrifuge to obtain a membrane fraction.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to SUR1 (e.g., [3H]glibenclamide).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Allow the reaction to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Electrophysiological Analysis using Patch-Clamp

This protocol describes the use of the patch-clamp technique to directly measure the effect of this compound on KATP channels in pancreatic β-cells.

Methodology:

-

Cell Preparation:

-

Isolate pancreatic islets and disperse them into single β-cells.

-

-

Patch-Clamp Recording:

-

Use a glass micropipette to form a high-resistance seal with the membrane of a single β-cell.

-

Establish a whole-cell or inside-out patch configuration.

-

Apply a voltage clamp to control the membrane potential and record the resulting ion currents.

-

-

Drug Application:

-

Perfuse the cell with a solution containing a KATP channel opener (e.g., diazoxide) to activate the channels.

-

Apply different concentrations of this compound to the bath or pipette solution.

-

-

Data Acquisition and Analysis:

-

Record the changes in KATP channel current in response to the application of the test compound.

-

Construct a dose-response curve to determine the IC50 for channel inhibition.

-

Conclusion

This compound is a significant active metabolite of glibenclamide that contributes to its therapeutic effect. While its primary mechanism of action is understood to be the inhibition of pancreatic KATP channels, leading to insulin secretion, there is a notable lack of specific quantitative data on its direct interaction with the SUR1 receptor and its precise electrophysiological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the biochemical properties of this important metabolite, which could inform the development of future anti-diabetic therapies with improved efficacy and safety profiles.

References

- 1. Chronic exposure to glibenclamide impairs insulin secretion in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of glibenclamide and metformin (alone or in combination) on insulin release from isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Pharmacological Activity of Glibenclamide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated through the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. However, glibenclamide undergoes extensive hepatic metabolism, resulting in the formation of two major metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1] This technical guide provides a comprehensive overview of the pharmacological activity of these metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. Emerging evidence indicates that both M1 and M2 are not inert but possess significant hypoglycemic activity, contributing to the overall therapeutic and potential adverse effect profile of the parent drug.[2][3][4] Understanding the distinct pharmacological properties of these metabolites is crucial for a complete assessment of glibenclamide's clinical effects and for the development of safer and more effective antidiabetic agents.

Introduction

Glibenclamide (also known as glyburide) exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1] This interaction inhibits the channel's activity, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its main hydroxylated derivatives, M1 and M2.[1] These metabolites are then excreted in urine and feces.[5] While initially considered inactive, studies have demonstrated that both M1 and M2 possess intrinsic pharmacological activity, capable of stimulating insulin secretion and lowering blood glucose levels in humans.[2][3][4] This guide delves into the specifics of their activity, providing a detailed comparison with the parent compound.

Pharmacological Activity and Potency

The hypoglycemic effects of glibenclamide and its metabolites have been investigated in both in vivo and in vitro settings. Human studies have confirmed that intravenous administration of M1 and M2 leads to a significant reduction in blood glucose levels, an effect attributed to their ability to stimulate insulin secretion.[2][3][4]

In Vivo Hypoglycemic Effects

A crossover study in healthy human subjects demonstrated the hypoglycemic potential of M1 and M2. The mean blood glucose reduction over 5 hours, as a percentage of the area under the curve (AUC) compared to placebo, was significant for both metabolites.[2][4]

| Compound | Route of Administration | Dose | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) |

| Glibenclamide | Oral | 3.5 mg | 23.8 ± 1.2% |

| Glibenclamide | Intravenous | 3.5 mg | 19.9 ± 2.1% |

| Metabolite M1 | Intravenous | 3.5 mg | 18.2 ± 3.3% |

| Metabolite M2 | Intravenous | 3.5 mg | 12.5 ± 2.3% |

| Table 1: In vivo hypoglycemic activity of glibenclamide and its metabolites in healthy subjects. Data are presented as mean ± SE.[2][4] |

Insulin Secretion

The glucose-lowering effect of the metabolites is directly linked to their ability to increase serum insulin levels. The same human study showed that both M1 and M2 significantly increased serum insulin concentrations compared to placebo.[2][4]

Potency at the KATP Channel (SUR1)

The molecular basis for the insulin secretagogue activity of glibenclamide and its metabolites lies in their interaction with the SUR1 subunit of the pancreatic KATP channel. While comprehensive binding data for M2 is limited, studies on M1 reveal a high affinity for the SUR1/Kir6.2 channel.

| Compound | Parameter | Value | Receptor/System |

| Glibenclamide | Ki | ~4 nM | Kir6.2/SUR1 (pancreatic) |

| Glibenclamide | Ki | ~27 nM | Kir6.2/SUR2A (cardiac) |

| Metabolite M1 | IC50 (high affinity) | 0.95 nM | SUR1/Kir6.2 (rat brain synaptosomes) |

| Metabolite M1 | IC50 (low affinity) | 100 nM | SUR1/Kir6.2 (rat brain synaptosomes) |

| Table 2: Binding affinities and inhibitory concentrations of glibenclamide and metabolite M1 for KATP channel subunits. |

Mechanism of Action: Signaling Pathway

The primary mechanism of action for glibenclamide and its active metabolites involves the closure of KATP channels in pancreatic β-cells. This initiates a cascade of events culminating in insulin release.

Figure 1: Signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.

Cardiovascular Implications

A critical aspect of sulfonylurea pharmacology is the potential for cardiovascular side effects. This is primarily due to the presence of KATP channels in cardiac and vascular smooth muscle, which are composed of SUR2A and SUR2B subunits, respectively. Glibenclamide has been shown to bind to and inhibit these channels, which can interfere with the heart's natural protective mechanisms during ischemia.[6]

While direct binding data for the metabolites M1 and M2 on SUR2 isoforms are not extensively available, the non-selective nature of the parent compound raises concerns about the potential for similar cardiovascular effects from its active metabolites. The lower affinity of glibenclamide for SUR2A compared to SUR1 suggests a degree of pancreatic selectivity, but at therapeutic concentrations, off-target effects on the cardiovascular system can occur.[7] Further research is warranted to fully elucidate the cardiovascular safety profile of M1 and M2.

Experimental Protocols

The characterization of the pharmacological activity of glibenclamide and its metabolites relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assay for SUR1 Affinity

This assay is used to determine the binding affinity of a compound to the SUR1 receptor.

Figure 2: Workflow for a radioligand binding assay to determine SUR1 affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) recombinantly expressing the target receptor (SUR1/Kir6.2).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled test compound (glibenclamide or its metabolites).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of ion channel activity in cell membranes.

References

- 1. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular effects of glibenclamide vs. glimepiride and metformin in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glibenclamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to the Role of Cytochrome P450 in 3-cis-Hydroxyglibenclamide Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pivotal role cytochrome P450 (CYP) enzymes play in the metabolic formation of 3-cis-hydroxyglibenclamide from its parent compound, glibenclamide (also known as glyburide). Glibenclamide is a second-generation sulfonylurea antidiabetic agent used to manage non-insulin-dependent diabetes mellitus (Type II diabetes) by stimulating insulin release from pancreatic beta cells[1]. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its extensive metabolism in the liver, primarily mediated by the CYP superfamily of enzymes.

The biotransformation of glibenclamide results in two major pharmacologically active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2b)[1][2][3]. Understanding the specific CYP isoforms responsible for the formation of these metabolites, particularly this compound, is critical for predicting inter-individual variability in drug response, assessing drug-drug interaction potential, and guiding safer drug development and clinical use.

Primary Cytochrome P450 Isoforms in Glibenclamide Metabolism

Extensive in vitro research has identified several CYP isoforms that contribute to the metabolism of glibenclamide. While multiple enzymes are capable of metabolizing the drug, a consensus points to CYP3A4 as the principal enzyme involved[2][3][4]. However, other isoforms, including CYP2C9, CYP2C19, CYP2C8, and CYP3A5, also play a role, contributing to the overall metabolic clearance and the formation of hydroxylated metabolites like this compound[1][2][3].

Contrasting data exists in the literature regarding the relative importance of CYP3A4 versus CYP2C9, with some clinical studies highlighting the significance of CYP2C9 polymorphisms on glibenclamide pharmacokinetics in vivo[1][5][6]. However, systematic in vitro investigations combining chemical inhibition, correlation analysis, and recombinant enzymes have consistently demonstrated that CYP3A4 is the major contributor to glibenclamide metabolism[2][4].

Quantitative Data on Glibenclamide Metabolism

The following tables summarize key quantitative data from in vitro studies, providing insights into the kinetics and relative contributions of different CYP isoforms to glibenclamide metabolism.

Table 1: Kinetic Parameters of Recombinant CYP Enzymes for Glibenclamide Depletion

This table presents the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (Clint) for glibenclamide depletion by various recombinant human CYP isoforms. The significantly higher intrinsic clearance value for CYP3A4 underscores its primary role in metabolizing the drug.

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Clint (Vmax/Km) (μL/min/pmol CYP) |

| CYP3A4 | 2.3 ± 0.9 | 11.0 ± 1.1 | 4.8 |

| CYP3A5 | 2.8 ± 1.0 | 0.9 ± 0.1 | 0.3 |

| CYP2C8 | 2.2 ± 0.6 | 0.5 ± 0.04 | 0.2 |

| CYP2C91/1 | 3.1 ± 1.2 | 0.2 ± 0.03 | 0.06 |

| CYP2C92/2 | 3.2 ± 1.1 | 0.2 ± 0.03 | 0.06 |

| CYP2C93/3 | 3.4 ± 1.3 | 0.2 ± 0.03 | 0.06 |

| CYP2C19 | 15.6 ± 5.0 | 5.8 ± 0.9 | 0.4 |

Data sourced from Zhou et al. (2010)[2]. The intrinsic clearance (Clint) of CYP3A4 was found to be 4 to 17 times greater than that of other tested CYP isoforms[2].

Table 2: Estimated Contributions of CYP Isoforms to Glibenclamide Intrinsic Clearance

This table shows the percentage contribution of CYP2C19 and CYP3A4 to the intrinsic clearance (CLint) of glibenclamide in pooled human liver microsomes, as determined by relative activity factors.

| CYP Isoform | Contribution to Glibenclamide CLint (%) |

| CYP3A4 | 96.4 |

| CYP2C19 | 4.6 |

Data sourced from Naritomi et al. (2004)[4].

Table 3: Inhibitory Potential of Glibenclamide on Major CYP Isoforms

This table details the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) of glibenclamide on CYP2C9 and CYP3A4, indicating its potential to cause drug-drug interactions.

| Target CYP Isoform | Probe Substrate | Ki (μM) | IC50 (μM) | Inhibition Manner |

| CYP2C9 | S-warfarin | 2.4 | 11.3 | Competitive |

| CYP2C9 | Phenytoin | 3.1 | 9.4 | Competitive |

| CYP3A4 | Midazolam | 42.5 | 90.0 | - |

Data sourced from Kim & Park (2003)[7]. Glibenclamide showed potent inhibition of CYP2C9 and weak inhibition of CYP3A4[7].

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz DOT language provide clear visual representations of complex biological and experimental processes.

Caption: Metabolic pathway of glibenclamide to its active metabolites.

Caption: Workflow for CYP reaction phenotyping.

Detailed Experimental Protocols

The identification of CYP enzymes responsible for this compound formation relies on a series of complementary in vitro experiments. This process is often referred to as "reaction phenotyping"[8][9].

1. Chemical Inhibition Assay in Human Liver Microsomes (HLM)

-

Principle: This method uses well-characterized, selective chemical inhibitors for specific CYP isoforms. A reduction in the rate of glibenclamide metabolism or metabolite formation in the presence of a specific inhibitor implicates that particular CYP enzyme in the metabolic pathway[2][8][10].

-

Methodology:

-

Preparation: Pooled human liver microsomes are pre-incubated with a selective inhibitor (e.g., Ketoconazole for CYP3A, Sulfaphenazole for CYP2C9) at a concentration known to be effective and selective[2]. A control incubation without any inhibitor is run in parallel.

-

Reaction Initiation: The metabolic reaction is initiated by adding glibenclamide (at various concentrations to assess different kinetic conditions) and an NADPH-generating system (cofactor for CYP activity)[2].

-

Incubation: The reaction mixture is incubated at 37°C for a predetermined time.

-

Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

-

Analysis: After centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining glibenclamide and the amount of this compound and other metabolites formed.

-

Interpretation: The rate of metabolite formation in the presence of each inhibitor is compared to the control. A significant decrease suggests the involvement of the inhibited enzyme[2]. For glibenclamide, metabolism is most significantly inhibited by the CYP3A inhibitor ketoconazole[2][3].

-

2. Correlation Analysis in Individual Donor HLM

-

Principle: This approach leverages the natural inter-individual variability in CYP expression and activity. The rate of glibenclamide metabolism is measured across a panel of liver microsomes from different donors and correlated with the metabolic rates of known CYP-specific probe substrates in the same set of microsomes. A strong correlation implicates that specific CYP isoform[2].

-

Methodology:

-

Microsome Panel: A panel of at least 10-12 individual human liver microsomal preparations is used[4].

-

Activity Assays: Two sets of experiments are run for each microsomal sample:

-

Glibenclamide depletion or metabolite formation assay, as described above.

-

Marker activity assays using probe substrates for major CYP enzymes (e.g., testosterone for CYP3A4, tolbutamide for CYP2C9).

-

-

Statistical Analysis: Correlation analysis (e.g., Pearson or Spearman correlation) is performed to compare the rate of glibenclamide metabolism with the activity rates of the various CYP markers.

-

Interpretation: A statistically significant correlation between glibenclamide depletion and the activity of a specific CYP marker (e.g., CYP3A probe activity) provides strong evidence for that enzyme's involvement[2][4].

-

3. Metabolism Studies with Recombinant Human CYP Isoforms

-

Principle: This is a direct approach where glibenclamide is incubated with individual, cDNA-expressed human CYP isoforms (often in "Supersomes" or similar systems)[8]. This method confirms the catalytic competence of a specific enzyme to metabolize the drug and allows for the determination of enzyme-specific kinetic parameters (Km and Vmax)[2].

-

Methodology:

-

System Setup: Individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9) are incubated with a cytochrome P450 reductase and cytochrome b5 in a buffered solution.

-

Reaction: Glibenclamide is added across a range of concentrations to the incubation mixture. The reaction is initiated with an NADPH-generating system.

-

Incubation and Termination: The process follows the same steps as the HLM assay (incubation at 37°C, followed by termination).

-

Analysis: LC-MS/MS is used to quantify the depletion of the parent drug or the formation of this compound.

-

Kinetic Analysis: The data on reaction velocity versus substrate concentration are fitted to the Michaelis-Menten equation to calculate Km, Vmax, and the intrinsic clearance (Clint = Vmax/Km) for each isoform[2]. This allows for a quantitative comparison of the metabolic efficiency of different CYPs[2].

-

Conclusion

The formation of this compound is a critical step in the metabolism of glibenclamide, mediated by the cytochrome P450 system. In vitro evidence from multiple complementary experimental approaches—including chemical inhibition, correlation studies, and assays with recombinant enzymes—converges to identify CYP3A4 as the primary enzyme responsible for glibenclamide's metabolic clearance[2][3][4]. While other isoforms such as CYP2C9, CYP2C19, and CYP2C8 also contribute, their role appears to be minor in comparison[1][2].

For professionals in drug development, this understanding is crucial. The dominant role of CYP3A4 suggests a high potential for drug-drug interactions when glibenclamide is co-administered with strong inhibitors or inducers of this enzyme. Furthermore, the involvement of the polymorphic CYP2C9 enzyme, even as a minor pathway, can contribute to inter-individual variability in drug response and adverse effects[5][11][12]. A thorough characterization of these metabolic pathways using the detailed protocols outlined in this guide is an indispensable component of preclinical drug safety and efficacy assessment.

References

- 1. ClinPGx [clinpgx.org]

- 2. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. brieflands.com [brieflands.com]

- 12. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Stereospecific Metabolism of Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. As a chiral molecule, it exists as a racemic mixture of two enantiomers, R-(-)-glibenclamide and S-(+)-glibenclamide. While the metabolism of the racemic mixture has been extensively studied, a comprehensive understanding of the stereospecific metabolic pathways and the resulting pharmacological implications is crucial for optimizing its therapeutic use and minimizing adverse effects. This technical guide provides a detailed exploration of the stereospecific metabolism of glibenclamide, summarizing key quantitative data, outlining experimental protocols, and visualizing the metabolic pathways. The primary focus is on the differential roles of cytochrome P450 enzymes in the biotransformation of the individual enantiomers and the subsequent pharmacological activity of their metabolites.

Introduction to Glibenclamide and its Stereochemistry

Glibenclamide, also known as glyburide, exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin secretion.[1] Glibenclamide is administered as a racemic mixture, and emerging evidence suggests that the two enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding these differences is paramount for a complete pharmacological profile of the drug.

Stereospecific Metabolism of Glibenclamide Enantiomers

The hepatic metabolism of glibenclamide is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve hydroxylation of the cyclohexyl ring, leading to the formation of two major active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2] Several CYP isoforms, including CYP3A4, CYP2C9, CYP2C19, and CYP2C8, have been implicated in the metabolism of racemic glibenclamide.[1][3][4] Of these, CYP3A4 appears to be the major enzyme responsible for glibenclamide's overall clearance.[3]

While direct comparative studies on the metabolism of individual R-(-)- and S-(+)-glibenclamide enantiomers are limited, the principles of stereoselective drug metabolism suggest that the enzymes involved likely exhibit differential affinities and catalytic efficiencies for each enantiomer. This can lead to variations in the rate of metabolism and the profile of metabolites formed from each enantiomer.

Role of Cytochrome P450 Enzymes

-

CYP3A4: As the primary enzyme in glibenclamide metabolism, CYP3A4 is expected to play a significant role in the metabolism of both enantiomers. It is plausible that one enantiomer is a preferred substrate for CYP3A4, leading to a faster clearance rate for that enantiomer.

-

CYP2C9: This enzyme also contributes to glibenclamide metabolism. Genetic polymorphisms in CYP2C9 have been shown to affect the pharmacokinetics of racemic glibenclamide, highlighting its clinical relevance. It is likely that CYP2C9 also exhibits stereoselectivity towards the glibenclamide enantiomers.

-

Other CYPs: The contributions of CYP2C19 and CYP2C8 to the stereospecific metabolism of glibenclamide are less clear but cannot be discounted.

The metabolic pathways can be visualized as follows:

Quantitative Data on Glibenclamide Metabolism and Pharmacodynamics

The following tables summarize key quantitative data available for racemic glibenclamide and its metabolites. Data on the individual enantiomers is sparse and represents a significant knowledge gap.

Table 1: Pharmacokinetic Parameters of Racemic Glibenclamide and its Metabolites

| Parameter | Glibenclamide (Racemate) | M1 (4-trans-hydroxy) | M2 (3-cis-hydroxy) | Reference(s) |

| Half-life (t½) | ~1.5 - 10 hours | Longer than glibenclamide | Longer than glibenclamide | [5][6] |

| Cmax (single dose) | Dose-dependent | - | - | [5] |

| AUC | Dose-dependent | - | - | [5] |

| Protein Binding | >99% | >97% | - | [6] |

Table 2: Pharmacodynamic Parameters of Racemic Glibenclamide and its Metabolites

| Parameter | Glibenclamide (Racemate) | M1 (4-trans-hydroxy) | M2 (3-cis-hydroxy) | Reference(s) |

| Hypoglycemic Effect | Potent | Active | Active | [2] |

| CEss50 (ng/mL) | 108 | 23 | 37 | [7] |

| Emax (% glucose reduction) | 56% | 40% | 27% | [7] |

Table 3: In Vitro Metabolism of Racemic Glibenclamide by Recombinant CYP Enzymes

| CYP Isoform | Contribution to Intrinsic Clearance (CLint) | Reference(s) |

| CYP3A4 | 96.4% | [8] |

| CYP2C19 | 4.6% | [8] |

| CYP2C9 | Contributes, but less than CYP3A4 | [1][4] |

| CYP2C8 | Minor contribution | [3] |

Experimental Protocols

In Vitro Metabolism of Glibenclamide Enantiomers using Human Liver Microsomes

This protocol outlines a general procedure for assessing the stereoselective metabolism of glibenclamide enantiomers.

Protocol Steps:

-

Reagent Preparation:

-

Prepare stock solutions of R-(-)- and S-(+)-glibenclamide in a suitable organic solvent (e.g., DMSO).

-

Thaw human liver microsomes (HLMs) on ice.

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine HLMs (final concentration typically 0.1-1 mg/mL), phosphate buffer, and the glibenclamide enantiomer (at various concentrations to determine kinetic parameters).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At designated time points, withdraw aliquots and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures and centrifuge to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Analyze the samples using a validated chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to separate and quantify the parent enantiomer and its metabolites.

-

Chiral HPLC-MS/MS Method for Glibenclamide Enantiomers and Metabolites

A validated chiral HPLC-MS/MS method is essential for the accurate quantification of glibenclamide enantiomers and their metabolites in biological matrices.

Chromatographic Conditions (Illustrative Example):

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (R-glibenclamide, S-glibenclamide, M1, M2) and the internal standard.

Signaling Pathways and Stereospecificity

Glibenclamide's primary mechanism of action involves the SUR1 subunit of the K-ATP channel. However, prolonged exposure to glibenclamide has also been shown to activate intracellular signaling pathways, including those involving mTOR, PKA, and MEK, which can influence protein translation and insulin synthesis.[1]

It is hypothesized that the R-(-) and S-(+) enantiomers of glibenclamide may exhibit differential binding affinities for the SUR1 receptor, leading to stereospecific effects on downstream signaling and insulin secretion. Further research is needed to elucidate these potential enantiomer-specific interactions and their functional consequences.

Conclusion and Future Directions

The stereospecific metabolism of glibenclamide represents a critical area of investigation for a complete understanding of its pharmacology. While the metabolism of racemic glibenclamide is well-characterized, there is a clear need for studies that directly compare the metabolic fate and pharmacological activity of the individual R-(-) and S-(+) enantiomers. Such studies would provide valuable insights for drug development professionals and clinicians, potentially leading to the development of enantiomerically pure formulations with improved therapeutic indices. Future research should focus on:

-

In vitro metabolism studies using recombinant CYP enzymes to determine the kinetic parameters (Km and Vmax) for the metabolism of each glibenclamide enantiomer.

-

In vivo pharmacokinetic studies in animal models and humans to compare the absorption, distribution, metabolism, and excretion of the individual enantiomers.

-

Pharmacodynamic studies to evaluate the hypoglycemic potency and duration of action of each enantiomer and their respective metabolites.

-

Molecular modeling and in vitro binding assays to investigate the stereospecific interactions of glibenclamide enantiomers with the SUR1 receptor and their impact on downstream signaling pathways.

By addressing these knowledge gaps, the scientific community can move towards a more refined and personalized approach to the use of glibenclamide in the treatment of type 2 diabetes.

References

- 1. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolic effects of gliclazide and glibenclamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

3-cis-Hydroxyglibenclamide: A Bioactive Metabolite of Glibenclamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. While the parent drug has been extensively studied, its metabolic fate reveals the formation of bioactive metabolites that contribute to its overall pharmacological profile. This technical guide focuses on 3-cis-hydroxyglibenclamide, one of the two major pharmacologically active metabolites of glibenclamide. We will delve into its metabolism, bioactive effects, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Introduction

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1] Both of these metabolites have been shown to be pharmacologically active, exhibiting hypoglycemic effects by stimulating insulin secretion.[2] The presence and activity of these metabolites are crucial considerations in understanding the complete therapeutic and potential toxicological profile of glibenclamide, particularly in patient populations with altered drug metabolism or clearance, such as those with renal impairment.[3] This guide provides a comprehensive overview of the current scientific understanding of this compound.

Metabolism of Glibenclamide

The biotransformation of glibenclamide to its hydroxylated metabolites is a critical step in its elimination. The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Bioactive Effects and Mechanism of Action

Similar to its parent compound, this compound exerts its hypoglycemic effect by stimulating the release of insulin from pancreatic β-cells.[2] The underlying mechanism involves the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The specific target is the sulfonylurea receptor 1 (SUR1) subunit of this channel.[1][4]

The signaling pathway is depicted in the following diagram:

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound (M2) in comparison to 4-trans-hydroxyglibenclamide (M1) and the parent drug, glibenclamide.

Table 1: Pharmacokinetic Parameters in Healthy Humans (Intravenous Administration)

| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide (IV) | Reference |

| Volume of Distribution (Vd) | 15.5 ± 5.5 L | 20.8 ± 8.4 L | 7.44 ± 1.53 L | [5] |

| Total Clearance (CL) | 10.4 ± 1.3 L/h | 11.9 ± 1.7 L/h | 4.42 ± 0.56 L/h | [5] |

| Renal Clearance (CLr) | 8.6 ± 1.6 L/h | 13.5 ± 3.7 L/h | - | [5] |

Table 2: Pharmacodynamic Parameters in Healthy Humans

| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide | Reference |

| Steady-state serum concentration for 50% of maximal effect (CEss50) | 37 ng/mL (CV 47%) | 23 ng/mL (CV 25%) | 108 ng/mL (CV 26%) | [6] |

| Elimination rate constant from the effect site (kEO) | 0.479 h⁻¹ (CV 8.5%) | 0.178 h⁻¹ (CV 13%) | 1.59 h⁻¹ (CV 36%) | [6] |

| Maximal blood glucose reduction (Emax) | 27% (CV 56%) | 40% (CV 30%) | 56% (CV 14%) | [6] |

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC

This section outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma, synthesized from methodologies reported in the literature.[3][7][8][9]

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma sample in a glass tube, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Vortex mix the sample for 30 seconds.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.

5.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm).

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

5.1.3. Method Validation

The analytical method should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: A series of calibration standards are prepared and analyzed to demonstrate a linear relationship between concentration and detector response.

-

Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Experimental and Synthetic Workflow

The study of a bioactive metabolite like this compound involves a multi-step process, from its generation to the assessment of its activity. The synthesis of the metabolite is also a crucial step for conducting detailed pharmacological studies.

Experimental Workflow for Characterization

Synthetic Approach

While specific synthetic routes for this compound are not extensively published, a plausible approach can be inferred from the known synthesis of glibenclamide.[2][10][11] The synthesis of glibenclamide typically involves the coupling of a sulfonylurea precursor with cyclohexyl isocyanate. Therefore, the synthesis of this compound would likely involve the use of a protected or unprotected 3-cis-hydroxycyclohexyl isocyanate as a key intermediate.

Conclusion

This compound is a pharmacologically active metabolite of glibenclamide that contributes to the overall hypoglycemic effect of the parent drug. Its mechanism of action mirrors that of glibenclamide, involving the inhibition of K-ATP channels in pancreatic β-cells, leading to enhanced insulin secretion. The pharmacokinetic and pharmacodynamic profiles of this metabolite are distinct from the parent compound, highlighting the importance of considering its contribution to the therapeutic and potential adverse effects of glibenclamide therapy. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other bioactive drug metabolites, which is essential for a comprehensive understanding of drug action and for the development of safer and more effective therapeutic agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]

- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the kinetics of glyburide and its active metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 11. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

Investigating the Hypoglycemic Effects of Glibenclamide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hypoglycemic effects of glibenclamide and its primary metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). Glibenclamide, a second-generation sulfonylurea, is widely used in the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[1][2] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 system, into two major active metabolites, M1 and M2.[1] Understanding the distinct pharmacological activities of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic and side-effect profile, particularly the risk of hypoglycemia.[3][4]

Quantitative Analysis of Hypoglycemic Effects

Clinical studies in humans have demonstrated that both major metabolites of glibenclamide, M1 and M2, possess intrinsic hypoglycemic activity.[5][6] This activity is attributed to their ability to stimulate insulin secretion.[5][6] A placebo-controlled, randomized, single-blind crossover study involving healthy subjects provided key quantitative data on the comparative effects of glibenclamide and its metabolites.[5][6]

| Compound | Administration Route | Dose | Mean Blood Glucose Reduction (% of AUC 0-5h vs. Placebo) | Key Pharmacodynamic/Pharmacokinetic Parameters |

| Glibenclamide (Gb) | Oral | 3.5 mg | 23.8 ± 1.2%[5] | CEss50: 108 ng/mL[7] |

| Intravenous | 3.5 mg | 19.9 ± 2.1%[5] | Emax: 56%[7] | |

| kEO-HL: 0.44 h[7] | ||||

| Metabolite M1 | Intravenous | 3.5 mg | 18.2 ± 3.3%[5] | CEss50: 23 ng/mL[7] |

| (4-trans-hydroxy-glibenclamide) | Emax: 40%[7] | |||

| kEO-HL: 3.9 h[7] | ||||

| Metabolite M2 | Intravenous | 3.5 mg | 12.5 ± 2.3%[5] | CEss50: 37 ng/mL[7] |

| (3-cis-hydroxy-glibenclamide) | Emax: 27%[7] | |||

| kEO-HL: 1.4 h[7] |

AUC: Area Under the Curve; CEss50: Steady-state serum concentration at 50% of maximal effect; Emax: Maximum effect; kEO-HL: Equilibration half-life for the effect site.

The data indicate that while orally administered glibenclamide shows the most potent blood glucose-lowering effect, its metabolites, particularly M1, exhibit significant hypoglycemic activity.[5] Notably, the metabolites may have a longer duration of effect compared to the parent drug.[7][8]

Experimental Protocols

To investigate the hypoglycemic effects of glibenclamide and its metabolites, a variety of experimental models can be employed, ranging from in vitro cell-based assays to in vivo animal studies and human clinical trials.[9] A representative experimental protocol from a human clinical study is detailed below.[5][6]

Human Crossover Study Protocol

-

Study Design: A placebo-controlled, randomized, single-blind crossover study.[5][6]

-

Interventions: Five single-dose tests administered to each subject, with a 3-month washout period between each test:[5][6]

-

3.5 mg glibenclamide (oral)

-

3.5 mg glibenclamide (intravenous)

-

3.5 mg M1 metabolite (intravenous)

-

3.5 mg M2 metabolite (intravenous)

-

Placebo (intravenous)

-

-

Procedure:

-

Measurements:

-

Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the different treatment arms and placebo to determine the percent reduction in blood glucose.[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Glibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its two main active metabolites, M1 and M2.[1]

Metabolism of Glibenclamide to its active metabolites M1 and M2.

Mechanism of Action on Pancreatic β-Cells

Glibenclamide and its active metabolites exert their hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells.[2] This process is initiated by the binding of the compounds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[10][11]

Signaling pathway of glibenclamide-induced insulin secretion.

General Experimental Workflow for Investigating Hypoglycemic Effects

The investigation of a compound's hypoglycemic potential typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Workflow for investigating the hypoglycemic effects of a compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. bmj.com [bmj.com]

- 4. dovepress.com [dovepress.com]

- 5. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental approaches for induction of diabetes mellitus and assessment of antidiabetic activity: An in vitro and in vivo methodological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 11. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Glibenclamide and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[3][4] The efficacy and selectivity of glibenclamide are intrinsically linked to its chemical structure, making its structure-activity relationship (SAR) a critical area of study for the design of novel and improved antidiabetic agents.

This technical guide provides an in-depth analysis of the SAR of glibenclamide and its derivatives. It covers the core mechanism of action, delineates the roles of key structural moieties, presents quantitative activity data, details relevant experimental protocols, and visualizes critical pathways and workflows to support drug discovery and development efforts.

Mechanism of Action of Glibenclamide

Glibenclamide's insulinotropic effect is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[5][6] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7][8]

The key steps in glibenclamide's mechanism of action are:

-

Binding to SUR1: Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel.[1][3] Cryo-EM studies have revealed that the binding site is located in the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer.[7][9]

-

Channel Inhibition: This binding event inhibits the K-ATP channel, causing it to close.[3][5]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to the depolarization of the β-cell membrane.[5]

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[1][3]

-

Insulin Exocytosis: The resulting influx of extracellular calcium (Ca2+) increases intracellular calcium concentrations, which stimulates the exocytosis of insulin-containing granules.[3][5]

This signaling cascade is critically dependent on the presence of functional β-cells.[3]

Caption: Glibenclamide signaling pathway in pancreatic β-cells.

Core Structure and Key Pharmacophoric Features

The chemical structure of glibenclamide can be dissected into three primary components, each playing a distinct role in its pharmacological profile.

-

Sulfonylurea Core: The central -(SO₂)-NH-C(=O)-NH- moiety. This group is essential for the primary binding interaction with the SUR1 receptor.

-

Acylamidoethyl Benzene Group (A-site): The 5-chloro-2-methoxy-benzamidoethyl group attached to the sulfonyl moiety. This lipophilic side chain contributes significantly to binding affinity.

-

Cyclohexyl Group (B-site): The cyclohexyl ring attached to the terminal urea nitrogen. This lipophilic substitution is a key determinant of potency and selectivity for the SUR1 isoform.

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal that modifications to each part of the glibenclamide molecule can profoundly impact its affinity for SUR subtypes and its overall hypoglycemic activity.

The Sulfonylurea Moiety

The sulfonylurea group is the cornerstone of activity. The acidic proton on the nitrogen adjacent to the sulfonyl group is crucial, as the anionic form of the molecule is favored for interaction with SUR1, SUR2A, and SUR2B.[10] Replacing the sulfonylurea group with bioisosteres like sulfonamides generally leads to inactive compounds, highlighting the indispensability of the complete sulfonylurea pharmacophore for potent activity.[11]

The B-site: Substitutions on the Terminal Urea